Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

Catalog No.
S3333709
CAS No.
104208-19-7
M.F
C15H12N2OS2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

CAS Number

104208-19-7

Product Name

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C15H12N2OS2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)

InChI Key

XCNRTFOFVUJVTG-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is a chemical compound that belongs to the class of benzothiazole derivatives. It features a benzamide functional group linked to a benzothiazole moiety with a methylthio substituent at the 2-position. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the benzothiazole scaffold, which is known for its diverse pharmacological properties.

Potential Antimicrobial Activity:

Studies have investigated the potential of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- as an antimicrobial agent. Research suggests it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is necessary to determine its efficacy and safety for clinical applications.

Exploration in Anticancer Research:

Limited research has explored the potential of this compound in cancer research. A study indicated its ability to inhibit the growth of some cancer cell lines []. However, further studies are needed to understand its mechanism of action and potential therapeutic effects in vivo.

  • Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, altering its reactivity and biological properties.
  • Nucleophilic Substitution: The presence of the benzamide group allows for nucleophilic substitution reactions, which can be exploited in further synthetic pathways.
  • Condensation Reactions: This compound may also participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecular structures.

Benzothiazole derivatives, including Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-, have been extensively studied for their biological activities:

  • Anticancer Activity: Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties: Some studies suggest that benzothiazole compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases, enhancing its therapeutic potential.

The synthesis of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- typically involves multi-step processes:

  • Formation of Benzothiazole Core: The initial step often includes the synthesis of the benzothiazole ring through cyclization reactions involving thiourea or similar precursors.
  • Introduction of Methylthio Group: The methylthio substituent can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
  • Coupling with Benzamide: Finally, the benzamide moiety is coupled with the functionalized benzothiazole using standard coupling methods such as amide bond formation.

Recent advancements have highlighted new synthetic routes that improve yield and reduce reaction times .

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has several applications:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it valuable in drug development.
  • Agricultural Chemicals: Compounds with similar structures are explored for use as pesticides or fungicides due to their biological activity.
  • Research Tools: This compound can serve as a biochemical probe for studying various biological processes and enzyme interactions.

Interaction studies involving Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- focus on its binding affinity to target proteins and enzymes. For example:

  • Enzyme Inhibition Studies: Investigations into how this compound inhibits specific enzymes related to cancer metabolism have shown promising results, indicating its potential as a therapeutic agent .
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts at the molecular level with various biological targets, providing insights into its mechanism of action.

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- shares structural similarities with various other benzothiazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Benzamide, N-(6-methoxy-2-benzothiazolyl)Methoxy group at 6-positionExhibits different solubility and bioactivity profiles
Benzothiazole-2-thiolThiol functional groupKnown for its antioxidant properties
2-Amino-BenzothiazoleAmino group at 2-positionEnhanced reactivity leading to diverse derivative synthesis
Benzamide, N-(6-thiocyanato-2-benzothiazolyl)Thiocyanate substituentPotentially higher potency against specific cancer cell lines

The uniqueness of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- lies in its specific methylthio substitution pattern combined with the benzamide functionality, which may influence its biological activity differently compared to other derivatives.

XLogP3

3.9

Wikipedia

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

Dates

Last modified: 08-19-2023

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